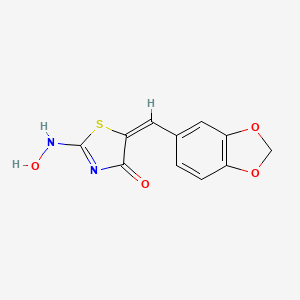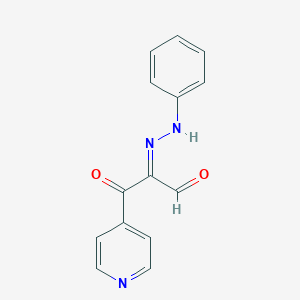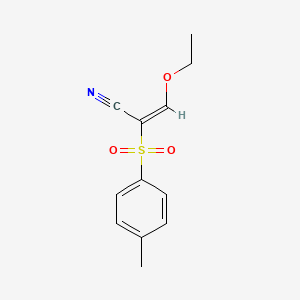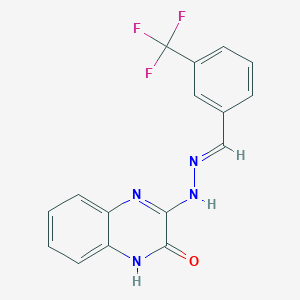
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one, also known as pseudo-isocytidine, is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
Pseudo-isocytidine can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the reaction of cytidine with specific protecting groups to yield the desired pseudo-isocytidine derivative . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of pseudo-isocytidine involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Pseudo-isocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudo-isocytidine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Pseudo-isocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in genetic research and as a nucleoside analog.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of pseudo-isocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific molecular pathways involved in DNA and RNA synthesis, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Cytidine: The parent compound of pseudo-isocytidine, widely studied for its role in nucleic acid synthesis.
5-Fluorocytidine: A fluorinated analog of cytidine with potent anticancer properties.
2’-Deoxycytidine: A deoxygenated form of cytidine used in DNA synthesis.
Uniqueness
Pseudo-isocytidine is unique due to its modified structure, which imparts distinct chemical and biological properties. Unlike its parent compound cytidine, pseudo-isocytidine can form different hydrogen bonding patterns, making it a valuable tool in nucleic acid research and drug development.
属性
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-10-9(18-11(12-10)13-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-4,15H,5H2,(H,12,13,14)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLJHABSBSAHS-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(pyridin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B7787082.png)
![ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate](/img/structure/B7787083.png)
![(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine](/img/structure/B7787086.png)

![(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide](/img/structure/B7787097.png)
![2,4,6-trichloro-N-[(Z)-(2-propylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787104.png)
![2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787105.png)


![potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate](/img/structure/B7787135.png)
![(2E)-2-[(2-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787141.png)
![(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-phenylpropanal](/img/structure/B7787145.png)
![3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B7787148.png)
![imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B7787155.png)
